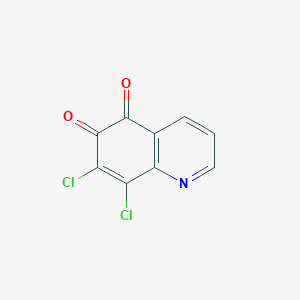
7,8-Dichloroquinoline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloroquinoline-5,6-dione is a chemical compound with the molecular formula C9H3Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its distinctive structure, which includes two chlorine atoms and a quinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloroquinoline-5,6-dione typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the dichloro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dichloroquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline-5,6,7,8-tetrone.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-5,6,7,8-tetrone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Dichloroquinoline-5,6-dione involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its potential anticancer activity, where the compound induces oxidative stress in cancer cells, leading to cell death. Additionally, the chlorine atoms can participate in electrophilic interactions with biological molecules, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dichloroquinoline-5,8-dione: Another dichloroquinoline derivative with similar chemical properties.
4,7-Dichloroquinoline: A related compound with different substitution patterns on the quinoline ring.
7-Chloroquinoline: A mono-chlorinated derivative with distinct chemical behavior.
Uniqueness
7,8-Dichloroquinoline-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
26276-80-2 |
|---|---|
Formule moléculaire |
C9H3Cl2NO2 |
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
7,8-dichloroquinoline-5,6-dione |
InChI |
InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)8(13)4-2-1-3-12-7(4)5/h1-3H |
Clé InChI |
WHWPNTUQVJCGBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C(=O)C2=O)Cl)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)

![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)


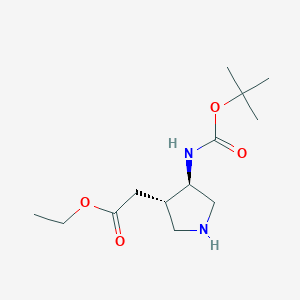
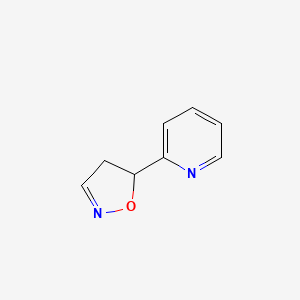
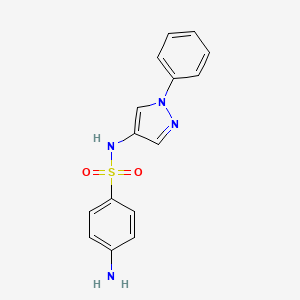
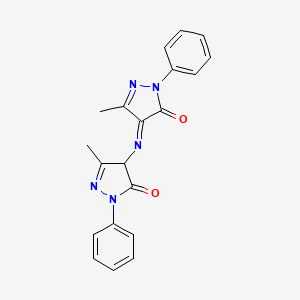
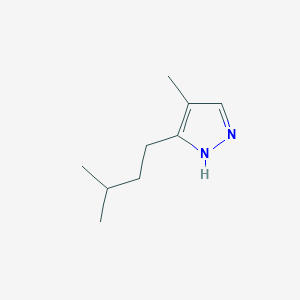

![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
